![molecular formula C27H25NO3 B3953192 1-benzyl-3-hydroxy-3-[2-oxo-2-(5,6,7,8-tetrahydronaphthalen-2-yl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B3953192.png)
1-benzyl-3-hydroxy-3-[2-oxo-2-(5,6,7,8-tetrahydronaphthalen-2-yl)ethyl]-1,3-dihydro-2H-indol-2-one
Overview
Description
1-benzyl-3-hydroxy-3-[2-oxo-2-(5,6,7,8-tetrahydronaphthalen-2-yl)ethyl]-1,3-dihydro-2H-indol-2-one is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are significant due to their wide range of biological activities and applications in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-benzyl-3-hydroxy-3-[2-oxo-2-(5,6,7,8-tetrahydronaphthalen-2-yl)ethyl]-1,3-dihydro-2H-indol-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Introduction of the Benzyl Group: The benzyl group can be introduced via a Friedel-Crafts alkylation reaction using benzyl chloride and a Lewis acid catalyst such as aluminum chloride.
Hydroxylation: The hydroxyl group can be introduced through a hydroxylation reaction using appropriate oxidizing agents.
Attachment of the Tetrahydronaphthalenyl Group: This step involves the formation of a carbon-carbon bond between the indole core and the tetrahydronaphthalenyl group, which can be achieved through a Grignard reaction or a similar organometallic reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-benzyl-3-hydroxy-3-[2-oxo-2-(5,6,7,8-tetrahydronaphthalen-2-yl)ethyl]-1,3-dihydro-2H-indol-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzyl group can undergo nucleophilic substitution reactions, where the benzyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Lewis acids like aluminum chloride for Friedel-Crafts reactions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted indole derivatives.
Scientific Research Applications
1-benzyl-3-hydroxy-3-[2-oxo-2-(5,6,7,8-tetrahydronaphthalen-2-yl)ethyl]-1,3-dihydro-2H-indol-2-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.
Biological Research: It is used as a probe to study various biological pathways and mechanisms.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceutical Industry: It is explored for its potential use in drug development and formulation.
Mechanism of Action
The mechanism of action of 1-benzyl-3-hydroxy-3-[2-oxo-2-(5,6,7,8-tetrahydronaphthalen-2-yl)ethyl]-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with a similar indole core structure.
1-benzyl-3-hydroxy-2-oxoindoline: A structurally similar compound with different substituents.
Tetrahydronaphthalene derivatives: Compounds with a similar tetrahydronaphthalenyl group.
Uniqueness
1-benzyl-3-hydroxy-3-[2-oxo-2-(5,6,7,8-tetrahydronaphthalen-2-yl)ethyl]-1,3-dihydro-2H-indol-2-one is unique due to its specific combination of functional groups and structural features, which confer distinct biological activities and chemical reactivity. This uniqueness makes it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
1-benzyl-3-hydroxy-3-[2-oxo-2-(5,6,7,8-tetrahydronaphthalen-2-yl)ethyl]indol-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25NO3/c29-25(22-15-14-20-10-4-5-11-21(20)16-22)17-27(31)23-12-6-7-13-24(23)28(26(27)30)18-19-8-2-1-3-9-19/h1-3,6-9,12-16,31H,4-5,10-11,17-18H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJQXRPMOVBOQAD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=C2)C(=O)CC3(C4=CC=CC=C4N(C3=O)CC5=CC=CC=C5)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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